Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Description
Evolution of Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives have served as foundational scaffolds in drug design since the mid-20th century. The N-phenylpiperazine subunit, in particular, gained prominence for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. Early work focused on antihelminthic applications, but the discovery of psychoactive properties in compounds like benzylpiperazine (BZP) redirected research toward central nervous system (CNS) disorders.
The structural flexibility of phenylpiperazines allows for targeted modifications to enhance receptor affinity and pharmacokinetic properties. For instance, introducing electron-withdrawing groups or ester functionalities—as seen in methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate—improves metabolic stability and blood-brain barrier penetration. These innovations have positioned phenylpiperazines as critical intermediates in synthesizing antidepressants, antipsychotics, and cognitive enhancers.
Discovery Timeline and Development Context
This compound emerged from systematic efforts to optimize piperazine-based pharmacophores. The compound’s CAS number (132521-73-4) and synthesis protocols were first documented in the early 21st century, coinciding with advancements in heterocyclic chemistry. Its development was driven by the need for multifunctional ligands capable of interacting with both cholinergic and monoaminergic systems.
The synthesis typically involves nucleophilic substitution between methyl 6-chloropyridine-3-carboxylate and 4-phenylpiperazine under reflux conditions. Modifications to the ester group (e.g., isopropyl substitution) have yielded analogs like propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, which exhibit enhanced lipophilicity. Crystallographic studies confirm that such derivatives often adopt zwitterionic forms stabilized by intramolecular hydrogen bonding.
Positioning Within Contemporary Drug Discovery Research
In modern drug discovery, this compound occupies a niche as a dual-purpose scaffold:
- Neurological Disorders : The compound’s ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) positions it as a candidate for Alzheimer’s disease therapeutics. Its pyridine moiety facilitates π-π stacking with aromatic residues in enzyme active sites, while the piperazine group enhances solubility.
- Chemical Probes : Researchers utilize its structural motifs to develop radiolabeled tracers for mapping cholinergic receptor distribution in vivo.
Recent patents highlight its utility in synthesizing mirtazapine analogs, which retain antidepressant efficacy with reduced histaminergic side effects.
Emerging Research Applications and Scientific Interest
Beyond CNS applications, this compound has garnered attention in:
- Antiparasitic Agents : Structural analogs demonstrate acaricidal activity by disrupting mite neuromuscular junctions. Fluorinated derivatives, such as those with trifluoroethylsulfanyl groups, show enhanced bioactivity against Tetranychus urticae (Table 1).
- Material Science : The compound’s crystalline zwitterionic forms exhibit non-linear optical (NLO) properties, making it a candidate for photonic devices.
| Emerging Applications and Derivatives |
|---|
| Acaricidal agents with EC₅₀ values < 10 ppm |
| Zwitterionic crystals for NLO materials |
| Fluorinated analogs for improved metabolic stability |
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)14-7-8-16(18-13-14)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMRXOAHWOQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331402 | |
| Record name | methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132521-73-4 | |
| Record name | methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid methyl ester with 1-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the desired pharmacological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate and analogous compounds:
Key Observations:
- Electronic and Steric Effects: The thiophene group in the pyridine-3-carbonitrile derivative () increases lipophilicity compared to the phenylpiperazine group in the target compound. The cyano substituent (electron-withdrawing) may reduce electron density on the pyridine ring, altering reactivity . Aderbasib () incorporates a spirocyclic system and a hydroxyaminocarbonyl group, which likely enhances metabolic stability and enzyme-binding specificity as an ADAM inhibitor .
- Pharmacological Implications: The methyl ester group in the target compound and its 5-cyano-2-methyl analog () may serve as hydrogen-bond acceptors, influencing binding to proteases or kinases.
Biological Activity
Overview
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a heterocyclic compound notable for its unique structural properties, which confer distinct pharmacological activities. This compound is primarily investigated for its potential therapeutic effects, particularly in neurological disorders and as a ligand in receptor binding studies.
- IUPAC Name : this compound
- Molecular Formula : C17H19N3O2
- CAS Number : 132521-73-4
- Molecular Weight : 297.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to act as an acetylcholinesterase inhibitor , which increases the levels of acetylcholine in the brain, potentially enhancing cognitive function and offering therapeutic benefits for conditions like Alzheimer's disease .
Neuropharmacological Effects
Research indicates that this compound may have significant neuropharmacological effects. Its ability to inhibit acetylcholinesterase suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases. Studies have demonstrated that compounds with similar structures can improve learning and memory in animal models .
Antidepressant Activity
This compound exhibits potential antidepressant activity, likely due to its influence on serotonin receptors. This aligns with findings from related piperazine derivatives that have shown efficacy in modulating mood disorders .
In Vitro Studies
In vitro studies have assessed the compound's cytotoxicity against various cancer cell lines. For instance, it demonstrated moderate inhibitory effects on cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| This compound | NCI-H460 | 42.30 |
Animal Studies
Animal models have further elucidated the compound's effects on behavior and cognition. In rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as a treatment for mood disorders .
Comparative Analysis with Similar Compounds
This compound can be compared to other piperazine derivatives known for their biological activities:
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| 2-(4-methylpiperazin-1-yl)pyridine | Acetylcholinesterase inhibitor | Cognitive enhancement |
| Piperine | Anti-inflammatory | Pain relief and anti-cancer |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of pyridine carboxylate derivatives with 4-phenylpiperazine. Key steps include nucleophilic substitution or Buchwald-Hartwig amination for introducing the piperazine moiety. For example, analogous compounds (e.g., methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate) are synthesized using regioselective nitration and subsequent functionalization . Optimization strategies include:
- Catalyst Selection : Palladium-based catalysts for efficient C–N bond formation.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates.
- Temperature Control : Maintaining 80–100°C to balance reaction speed and byproduct minimization .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., pyridine C-6 and carboxylate positions).
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination. SHELX software is widely used for crystallographic refinement, particularly for resolving piperazine ring conformations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperazine-containing compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (P280, P264) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P271).
- Storage : Inert atmosphere (N or Ar) at 2–8°C to prevent degradation (P233, P410) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (HRXRD) with synchrotron radiation to improve signal-to-noise ratios.
- Refinement Tools : SHELXL’s twin refinement and Hooft parameter for handling twinned crystals .
- Computational Validation : Density Functional Theory (DFT) to compare experimental and theoretical bond lengths/angles .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with modified piperazine (e.g., 4-fluorophenyl or sulfonamide substitutions) to assess receptor binding affinity .
- Biological Assays : Use kinase inhibition or GPCR activity screens to correlate substituent effects with potency. For example, ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-pyrazolo[3,4-b]pyridine-4-carboxylate showed enhanced kinase inhibition via fluorophenyl substitution .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses against targets like dopamine D3 receptors .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Process Chemistry Adjustments :
- Flow Chemistry : Continuous flow systems to improve heat/mass transfer and reduce side reactions.
- Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) for reuse .
- Purification Techniques : Gradient flash chromatography or preparative HPLC to isolate high-purity batches (>98%) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Sprague-Dawley rats for bioavailability studies (oral/IP administration).
- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites (e.g., demethylation or glucuronidation).
- Toxicity Screening : OECD Guideline 423 for acute toxicity and Ames test for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
